molecular formula C20H23ClN2O5S B11251809 7-chloro-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11251809
M. Wt: 438.9 g/mol
InChI Key: OKXVRNUAAYOIQP-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of chloro, methanesulfonyl, and propan-2-yloxy groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of indole derivatives, which are significant in natural products and drugs due to their biological activities .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, tributyltin hydride for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzoxazepine core can bind to specific receptors or enzymes, modulating their activity. The chloro and methanesulfonyl groups enhance its binding affinity and specificity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives and indole-based molecules. These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity. For example, indole derivatives are known for their broad-spectrum biological activities, including antiviral and anticancer properties . The unique combination of functional groups in 7-CHLORO-5-METHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE sets it apart from other similar compounds, providing distinct advantages in specific applications.

Properties

Molecular Formula

C20H23ClN2O5S

Molecular Weight

438.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(4-propan-2-yloxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O5S/c1-13(2)27-16-7-5-15(6-8-16)22-20(24)19-10-11-23(29(3,25)26)17-12-14(21)4-9-18(17)28-19/h4-9,12-13,19H,10-11H2,1-3H3,(H,22,24)

InChI Key

OKXVRNUAAYOIQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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